4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE
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Overview
Description
4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound characterized by the presence of a chloro-substituted benzamide group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trifluoroethylamine to form an intermediate, which is then reacted with 5-methylthiazole-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted benzamides.
Scientific Research Applications
4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 4-(Trifluoromethyl)benzonitrile
Uniqueness
4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE is unique due to its combination of a chloro-substituted benzamide group, a trifluoromethyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H10ClF6N3OS |
---|---|
Molecular Weight |
417.8g/mol |
IUPAC Name |
4-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C14H10ClF6N3OS/c1-7-6-22-11(26-7)24-12(13(16,17)18,14(19,20)21)23-10(25)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,22,24)(H,23,25) |
InChI Key |
PQDDJDWXTMQJKP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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